![molecular formula C22H24N2O3 B2726999 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one CAS No. 850765-08-1](/img/structure/B2726999.png)

4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

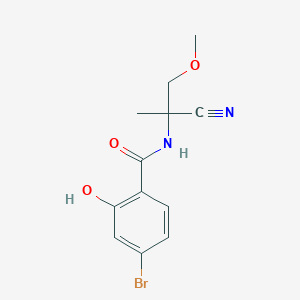

Beschreibung

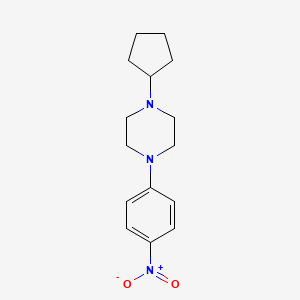

The compound “4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Synthesis Analysis

The synthesis of piperazine derivatives can be accomplished through a Mannich reaction . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .Molecular Structure Analysis

The molecular structure of this compound is assigned by HRMS, IR, 1H and 13C NMR experiments . The structure of the compound is further confirmed by the InChI Code: 1S/C17H21N3O/c1-21-17-8-6-16 (7-9-17)20-12-10-19 (11-13-20)15-4-2-14 (18)3-5-15/h2-9H,10-13,18H2,1H3 .Chemical Reactions Analysis

The compound with strong inhibitory effect was the 4-fluorophenyl derivative 6d compound with a Ki value of 10.1±2.9nM. 6b, 6d and 6e showed competitive inhibition like Tacrine, while 6a and 6c showed non-competitive inhibition .Physical And Chemical Properties Analysis

The compound has a molecular weight of 283.37 .Wissenschaftliche Forschungsanwendungen

Antifungal Activities

The compound has potential antifungal activities. It has been assayed against fungal organisms such as Candida albicans, Fusarium oxysporum, Drechslera halodes, and Colletotrichum falcatum .

Antimicrobial and Antibiotic Activity

Similar compounds derived from 4H-1,2,4-triazole-3-thiol 4,5-disubstituted have shown proven antimicrobial and antibiotic activity .

Antitumor Activity

Piperazine, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, including antitumor drugs .

Antidiabetic Activity

Piperazine derivatives have also been used in antidiabetic drugs .

Antidepressant and Antipsychotic Activity

The piperazine ring is a component in potential treatments for mental health conditions, including antidepressant and antipsychotic drugs .

Anti-inflammatory Activity

Piperazine derivatives have been used in anti-inflammatory drugs .

Anticoagulant Activity

Piperazine derivatives have been used in anticoagulant drugs .

Potential Treatments for Neurodegenerative Diseases

The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .

Safety and Hazards

The compound is classified as Skin Irritant 2, Eye Irritant 2A, and STOT SE 3. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Zukünftige Richtungen

Piperazine derivatives have potential applications in a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . Therefore, future research could focus on exploring these potential applications.

Eigenschaften

IUPAC Name |

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-16-3-8-21-20(13-16)17(14-22(25)27-21)15-23-9-11-24(12-10-23)18-4-6-19(26-2)7-5-18/h3-8,13-14H,9-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVOIJALBXYCPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-Methylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide dioxalate](/img/structure/B2726918.png)

![N-(2,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2726919.png)

![3-(3,5-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726922.png)

![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2726923.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2726924.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/no-structure.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2726936.png)